
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide, also known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to be relatively stable under a variety of conditions. However, one limitation of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide and its effects on cellular pathways. Finally, the potential for drug-drug interactions with N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide should be further explored to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further studies are needed to fully understand its mechanism of action and potential side effects, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide represents a promising avenue for the development of new cancer therapies.
Synthesemethoden
The synthesis of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide involves the reaction of 4-cyclohexyl-5-methyl-2-thiazolamine with 3-chloro-1-propenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)10-9-13(18)16-15-17-14(11(2)21-15)12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPZMFQLGGITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C=C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
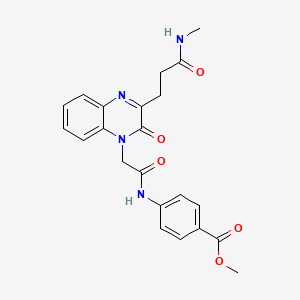
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)
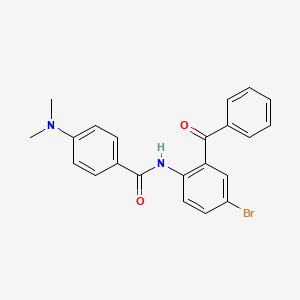
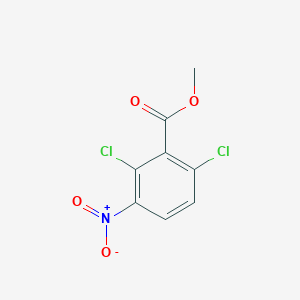
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
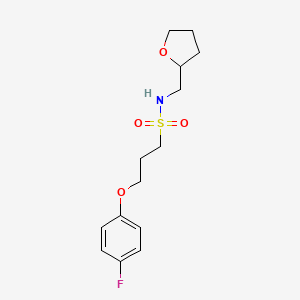
![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

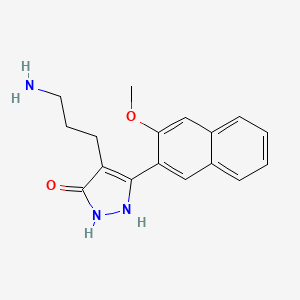
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)